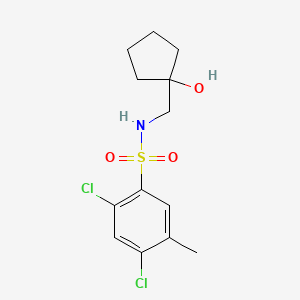

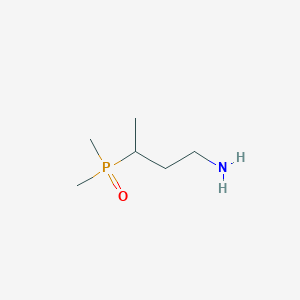

![molecular formula C18H9BrClF3N4 B3012237 3-Bromo-6-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-2-phenylpyrazolo[1,5-a]pyrimidine CAS No. 338953-44-9](/img/structure/B3012237.png)

3-Bromo-6-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-2-phenylpyrazolo[1,5-a]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "3-Bromo-6-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-2-phenylpyrazolo[1,5-a]pyrimidine" is a pyrazolo[1,5-a]pyrimidine derivative, a class of compounds known for their diverse biological activities and potential use in medicinal chemistry. The pyrazolo[1,5-a]pyrimidine scaffold is a fused heterocyclic system that has been extensively studied for its pharmacological properties.

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves the cyclization of hydrazones derived from aldehydes. For example, the synthesis of 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines was achieved through bromine-mediated oxidative cyclization of aldehyde-derived hydrazones . Similarly, the synthesis of 5-chloro-8-bromo-3-aryl-1,2,4-triazolo[4,3-c]pyrimidines was accomplished using oxidative cyclization of pyrimidinylhydrazines with iodobenzene diacetate . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives can be confirmed using techniques such as single-crystal X-ray analysis, as was done for some of the synthesized compounds in the provided papers . The presence of halogen functionalities, such as bromine and chlorine, on the pyrimidine nucleus is a common feature that can be exploited for further chemical modifications.

Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidine derivatives can undergo various chemical reactions, including ring rearrangements like the Dimroth rearrangement . They can also participate in palladium-catalyzed cross-couplings and Buchwald–Hartwig amination, which are useful for introducing different substituents onto the pyrimidine ring . These reactions can be used to diversify the chemical structure and potentially modify the biological activity of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives can vary depending on the substituents attached to the core structure. For instance, the stability of these compounds can be influenced by the substitution pattern on the pyrimidine ring, with C-5-substituted analogues being more stable than their unsubstituted counterparts . The antimicrobial activity of some derivatives has been evaluated, showing variable and modest activities against different strains of bacteria and fungi . Additionally, the crystal structure and biological activity of a related compound were studied, revealing moderate anticancer activity .

Scientific Research Applications

Preparation and Potential as Antiasthma Agents :

- Triazolo[1,5-c]pyrimidines, which share a structural similarity with the compound , have been found to be active as mediator release inhibitors, indicating potential utility in treating asthma (Medwid et al., 1990).

Synthesis and Electrophilic Substitutions :

- A series of pyrazolo[1,5-c]pyrimidines and their derivatives were synthesized, indicating the compound's potential as a versatile synthetic intermediate for various chemical transformations (Atta, 2011).

Crystal Structure and Anticancer Activity :

- The crystal structure of a derivative of the compound was synthesized and analyzed, revealing moderate anticancer activity, suggesting its potential in cancer research (Lu Jiu-fu et al., 2015).

Antibacterial Properties :

- Pyrazolo[3,4-b]pyridine-based heterocycles, related to the compound , have been synthesized and evaluated for their antibacterial properties, showing potential in the development of new antibacterial agents (Abdel‐Latif et al., 2019).

Synthesis and Diversification for Medicinal Chemistry :

- The compound's derivatives have been used for the synthesis of novel polyheterocyclic ring systems, which are important in medicinal chemistry for the development of new drugs (Tang et al., 2014).

Synthesis of Pyrazolo[1,5-a]pyrimidines and Related Compounds :

- The synthesis of pyrazolo[1,5-a]pyrimidines and related compounds has been explored, which is significant for creating new compounds with potential pharmaceutical applications (Abdelriheem et al., 2017).

Future Directions

Trifluoromethylpyridines and their derivatives have been used in the agrochemical and pharmaceutical industries . It is expected that many novel applications of these compounds will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

Mechanism of Action

Target of Action

Compounds with a -cf3 group have been shown to exhibit improved drug potency toward thereverse transcriptase enzyme . This enzyme is crucial in the replication of retroviruses, making it a significant target in antiretroviral therapies.

Mode of Action

It’s known that molecules with a -cf3 group can enhance drug potency bylowering the pKa of the cyclic carbamate through a key hydrogen bonding interaction with the protein .

Biochemical Pathways

The compound is likely involved in theSuzuki–Miyaura (SM) coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium .

Result of Action

anti-cancer properties . For instance, certain compounds were found to have remarkable anticancer activity on HT-29 colon cancer cell lines .

Action Environment

It’s worth noting that the stability of organoboron reagents used in the suzuki–miyaura coupling reaction contributes to the success of the reaction . Therefore, the stability of this compound could be influenced by factors such as temperature, pH, and the presence of other chemicals.

properties

IUPAC Name |

3-bromo-6-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-phenylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H9BrClF3N4/c19-14-16(10-4-2-1-3-5-10)26-27-9-11(7-25-17(14)27)15-13(20)6-12(8-24-15)18(21,22)23/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSUFDBJHMDOITG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN3C=C(C=NC3=C2Br)C4=C(C=C(C=N4)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H9BrClF3N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-6-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-2-phenylpyrazolo[1,5-a]pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

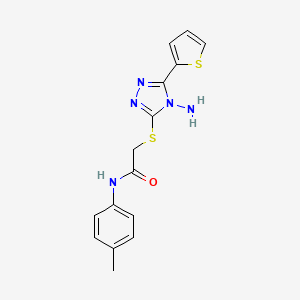

![[1-(4-Aminobutyl)pyrrolidin-2-yl]methanol](/img/structure/B3012155.png)

![1-[(2S)-Pyrrolidin-2-yl]propan-1-ol;hydrochloride](/img/structure/B3012157.png)

![3-[[2-(Dimethylamino)acetyl]-methylamino]propanamide;hydrochloride](/img/structure/B3012160.png)

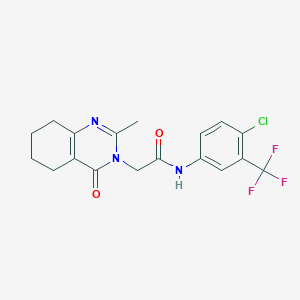

![1-(3-methoxyphenyl)-3-(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B3012167.png)

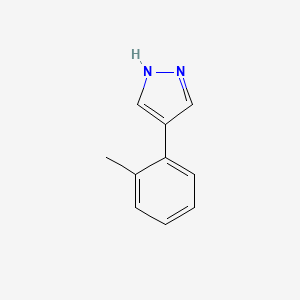

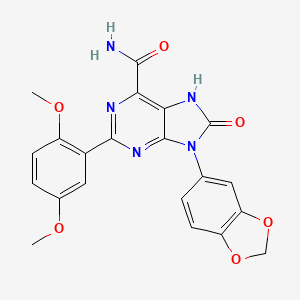

![N-(2-methoxy-5-methylphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3012168.png)

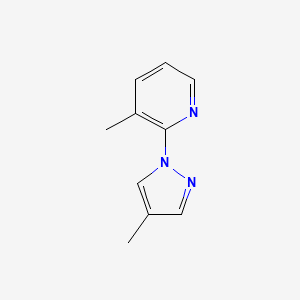

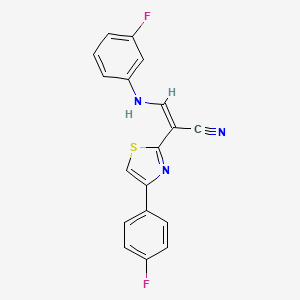

![2-[8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B3012170.png)